molecular formula C11H10BrNO2 B1416977 Methyl 5-bromo-4-cyano-2-methylphenylacetate CAS No. 1807210-12-3

Methyl 5-bromo-4-cyano-2-methylphenylacetate

Cat. No. B1416977
CAS RN: 1807210-12-3
M. Wt: 268.11 g/mol
InChI Key: JVZCQKQZFFJWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-4-cyano-2-methylphenylacetate (MBCMPA) is a chemical compound found in various plants and is used in many scientific research applications. It is a white crystalline solid that is slightly soluble in water and has a melting point of approximately 150°C. MBCMPA is an important component of many synthetic reactions and has been used in the synthesis of numerous compounds, including drugs and pharmaceuticals.

Mechanism of Action

Methyl 5-bromo-4-cyano-2-methylphenylacetate acts as a catalyst in the synthesis of a variety of compounds. It acts by activating the reactants, which then react to form the desired product. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of an intermediate compound that is then further reacted to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to be non-toxic and non-irritating to the skin, and has been shown to have no mutagenic or carcinogenic effects. It has also been shown to have no adverse effects on the reproductive system.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl 5-bromo-4-cyano-2-methylphenylacetate in lab experiments is that it is a relatively inexpensive reagent. It is also easy to obtain and is non-toxic and non-irritating. However, this compound is not the most efficient catalyst for some reactions, and it may not be suitable for all types of experiments.

Future Directions

In the future, Methyl 5-bromo-4-cyano-2-methylphenylacetate could be used in the synthesis of more complex compounds, such as drugs and pharmaceuticals. It could also be used to synthesize polymers with improved properties, such as increased strength and flexibility. Additionally, it could be used to synthesize more efficient catalysts for a variety of reactions. Finally, further research could be conducted to better understand the mechanism of action of this compound, as well as its potential biochemical and physiological effects.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-methylphenylacetate has a number of different applications in scientific research. It is used as a reagent in organic synthesis, and as a catalyst in the synthesis of a variety of compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-malarial drugs, and in the synthesis of dyes and pigments. This compound is also used in the synthesis of polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

methyl 2-(5-bromo-4-cyano-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-9(6-13)10(12)4-8(7)5-11(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZCQKQZFFJWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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